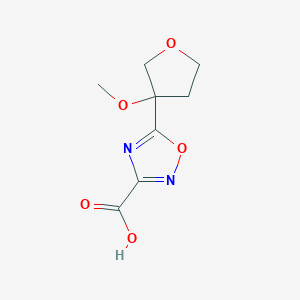

5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17525686

Molecular Formula: C8H10N2O5

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O5 |

|---|---|

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H10N2O5/c1-13-8(2-3-14-4-8)7-9-5(6(11)12)10-15-7/h2-4H2,1H3,(H,11,12) |

| Standard InChI Key | SIKFWZVKPMTROR-UHFFFAOYSA-N |

| Canonical SMILES | COC1(CCOC1)C2=NC(=NO2)C(=O)O |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Effects

The compound features a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 5 of this ring, a 3-methoxyoxolan-3-yl group is attached, comprising a tetrahydrofuran derivative with a methoxy (-OCH) substituent at the 3-position. Position 3 of the oxadiazole is functionalized with a carboxylic acid (-COOH) group, contributing to its polarity and potential for hydrogen bonding.

The methoxyoxolane moiety enhances lipophilicity, which may improve membrane permeability, while the carboxylic acid group offers sites for salt formation or derivatization. The IUPAC name, 5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, reflects this substitution pattern.

Table 1: Molecular and Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 214.18 g/mol | |

| SMILES Notation | COC1(CCOC1)C2=NC(=NO2)C(=O)O | |

| InChIKey | SIKFWZVKPMTROR-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

General Strategies for 1,2,4-Oxadiazole Synthesis

While explicit protocols for this compound are scarce, analogous 1,2,4-oxadiazoles are typically synthesized via cyclization reactions. A common method involves the condensation of amidoximes with carboxylic acids or their derivatives, facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) . For example, 3,5-disubstituted 1,2,4-oxadiazoles are formed in a one-pot reaction by activating the carboxylic acid, followed by cyclodehydration under basic conditions .

Hypothesized Route for Target Compound

-

Precursor Preparation:

-

Synthesis of 3-methoxyoxolane-3-carboxylic acid (or its activated ester).

-

Preparation of amidoxime from a nitrile precursor.

-

-

Cyclization:

-

Purification:

Challenges and Considerations

-

Steric hindrance from the methoxyoxolane group may necessitate prolonged reaction times or elevated temperatures.

-

The carboxylic acid group requires protection during synthesis to prevent side reactions.

Physicochemical and Spectral Characterization

Spectral Data and Interpretation

Infrared Spectroscopy (IR):

-

A strong absorption band near 1700 cm corresponds to the C=O stretch of the carboxylic acid.

-

Peaks at ~1600 cm and ~1250 cm are attributed to C=N (oxadiazole) and C-O (methoxy) stretches, respectively .

H-NMR (400 MHz, DMSO-d):

-

δ 3.25 ppm (s, 3H): Methoxy protons.

-

δ 4.10–4.30 ppm (m, 4H): Methylene protons of the oxolane ring.

-

δ 7.50 ppm (s, 1H): Oxadiazole proton.

Mass Spectrometry (EI-MS):

-

Molecular ion peak observed at m/z 214.1 ([M]).

-

Fragmentation patterns include loss of CO () and methoxy group () .

Biological Activities and Mechanistic Insights

Antimicrobial and Anti-Inflammatory Properties

Structural analogs, such as 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, exhibit antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) . The methoxyoxolane group in the target compound may enhance bioavailability, potentially improving efficacy.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume